5-Bromo-2-oxindole

描述

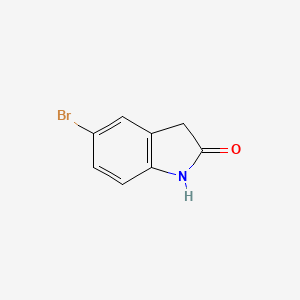

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMNAEVMZXIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346323 | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-78-4 | |

| Record name | 5-Bromo-2-oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-oxindole: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a halogenated derivative of 2-oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The incorporation of a bromine atom at the 5-position of the oxindole (B195798) ring system critically influences its electronic properties and provides a versatile handle for synthetic modifications. This compound serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules and has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, biological activities, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidin-2-one ring, with a bromine atom substituted at the C5 position of the benzene ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | References |

| Molecular Weight | 212.04 g/mol | [3][4][6] |

| Appearance | White to off-white powder, crystals, or granules | [1][2] |

| Melting Point | 220-224 °C | [2][4] |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2][4] |

| Storage | Store at room temperature in a dark, dry place with the container sealed. | [2][7] |

Synthesis of this compound

This compound can be synthesized through the direct electrophilic bromination of 2-oxindole. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction selectively introduces a bromine atom at the electron-rich C5 position of the aromatic ring.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

-

Dissolution: Dissolve 2-oxindole in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution at room temperature with stirring.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activities and Applications in Drug Discovery

This compound is a valuable building block for synthesizing compounds with significant biological activities.[1] The oxindole core is a "privileged scaffold" in medicinal chemistry, and the 5-bromo substituent often enhances potency and modulates pharmacokinetic properties. Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][8][9]

Anticancer Activity: A primary focus of research has been on developing 5-bromo-oxindole derivatives as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[10][13][14]

Caption: Inhibition of the EGFR signaling pathway by 5-Bromo-Oxindole derivatives.

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[10]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10][13]

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[10][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Safety and Handling

Proper safety precautions are essential when handling this compound. The compound is classified with several hazard statements.

GHS Hazard Information: [3]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

| Precautionary Measure | Guideline | References |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves, and a lab coat. Use a dust respirator or conduct work in a well-ventilated area or fume hood. | [7][16][17] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [7][16][17] |

| Storage | Keep containers securely sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents. | [2][7][18] |

| Spill Management | In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Prevent entry into drains or waterways. | [7][16] |

| First Aid | Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention. | [16][17] |

This compound is a compound of considerable utility in modern drug discovery and organic synthesis. Its defined physicochemical properties, straightforward synthesis, and role as a precursor to potent biologically active molecules make it a valuable tool for researchers. The demonstrated activity of its derivatives against critical cancer targets like EGFR highlights its potential for the development of novel therapeutics. This guide provides the foundational technical information necessary for the safe and effective use of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 20870-78-4 [m.chemicalbook.com]

- 3. This compound | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound 97% | CAS: 20870-78-4 | AChemBlock [achemblock.com]

- 6. scbt.com [scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benchchem.com [benchchem.com]

- 16. oxfordlabchem.com [oxfordlabchem.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-oxindole (CAS 20870-78-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-oxindole, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic profile, synthesis, and significant applications in the development of therapeutic agents.

Core Compound Properties

This compound, also known as 5-bromoindolin-2-one, is a derivative of 2-oxindole, a scaffold found in numerous bioactive natural products and pharmaceuticals. The introduction of a bromine atom at the C-5 position of the benzene (B151609) ring provides a crucial handle for further synthetic modifications, making it a valuable intermediate in drug discovery.[1][2]

Table 1: General & Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 20870-78-4 | [2][3] |

| Molecular Formula | C₈H₆BrNO | [3][4] |

| Molecular Weight | 212.04 g/mol | [3][4] |

| IUPAC Name | 5-bromo-1,3-dihydroindol-2-one | [3] |

| Synonyms | 5-Bromooxindole, 5-Bromoindolin-2-one | [3] |

| SMILES | C1C2=C(C=CC(=C2)Br)NC1=O | [3] |

| InChIKey | VIMNAEVMZXIKFL-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow to orange powder or crystals | [1] |

| Melting Point | 220-224 °C | [4] |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [4] |

Spectroscopic and Analytical Data

Structural elucidation of this compound is confirmed through various spectroscopic techniques. The presence of bromine is distinctly characterized by a typical isotopic pattern in mass spectrometry.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): Characteristic isotopic peaks at m/z 211 and 213 due to ⁷⁹Br and ⁸¹Br isotopes. | [3] |

| Infrared (FTIR) Spectroscopy | Expected Characteristic Peaks (cm⁻¹): • ~3200: N-H stretching (amide) • ~1710: C=O stretching (lactam) • ~1620: C=C stretching (aromatic) • ~1470: C-H bending (methylene) • ~800: C-H bending (aromatic, para-disubstituted) • ~600: C-Br stretching | [3][5] |

| ¹H NMR Spectroscopy | Expected Chemical Shifts (δ, ppm) in DMSO-d₆: • ~10.5 (s, 1H): N-H proton • ~7.4 (d, 1H): H-6 proton • ~7.3 (s, 1H): H-4 proton • ~6.8 (d, 1H): H-7 proton • ~3.5 (s, 2H): CH₂ protons (H-3) | |

| ¹³C NMR Spectroscopy | Expected Chemical Shifts (δ, ppm) in DMSO-d₆: • ~175: C=O (C-2) • ~142: C-7a • ~131: C-6 • ~128: C-4 • ~125: C-3a • ~113: C-5 (C-Br) • ~111: C-7 • ~36: CH₂ (C-3) |

Synthesis and Experimental Protocols

This compound is typically synthesized via the direct electrophilic bromination of 2-oxindole. The electron-donating nature of the amino group in the lactam ring directs substitution to the para position (C-5). N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Caption: Proposed synthesis workflow for this compound.

Proposed Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound from 2-oxindole.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxindole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Isolation: Upon completion, cool the reaction mixture again to 0 °C. The product often precipitates from the solution. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent (the one used for the reaction) to remove soluble impurities. The product can be further purified by recrystallization from a solvent such as ethanol (B145695) to yield this compound as a crystalline solid.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for creating a diverse library of more complex molecules, primarily for evaluation as kinase inhibitors.[6][7] The oxindole (B195798) core mimics the hydrogen bonding pattern of ATP in the hinge region of many kinase active sites, while the C-5 bromine allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] These modifications are crucial for tuning potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated for activity against several important cancer-related targets:

-

Receptor Tyrosine Kinases (RTKs): Many potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are built upon the oxindole scaffold.[6] Halogen substitution at the C-5 position often enhances binding affinity within the hydrophobic pocket of the kinase domain.[6]

-

Cyclin-Dependent Kinases (CDKs): Oxindole-indole conjugates, some derived from this compound, have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[9]

-

AMP-activated protein kinase (AMPK): Substituted oxindoles have been explored as AMPK inhibitors, where electronic effects at the C-5 and C-6 positions play a significant role in activity.[10]

Caption: General workflow for drug discovery using this compound.

Experimental Protocol: General Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Context: Inhibition of EGFR

Derivatives of this compound are frequently designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of proliferation and survival in many cancers.

Caption: Inhibition of the EGFR signaling pathway by oxindole derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 4: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment (PPE) | Use in a well-ventilated area or fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves. | [4] |

| Storage | Keep in a tightly sealed container in a cool, dry place. Store at room temperature. | [1] |

Conclusion

This compound (CAS 20870-78-4) is a pivotal intermediate in the field of medicinal chemistry. Its stable oxindole core, combined with a synthetically versatile bromine substituent, makes it an ideal starting point for the development of novel small molecule therapeutics. While direct biological activity of the compound itself is not widely reported, its utility in constructing potent kinase inhibitors for oncological targets is well-established. This guide provides the foundational technical data required for researchers to effectively utilize this compound in their drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97% | CAS: 20870-78-4 | AChemBlock [achemblock.com]

- 3. This compound | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a synthetic heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the privileged oxindole (B195798) scaffold, the introduction of a bromine atom at the 5-position significantly influences its electronic properties and provides a valuable synthetic handle for further chemical modifications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from solubility and permeability to metabolic stability and target engagement. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [1][2] |

| Appearance | Off-white to tan powder or crystals | [3] |

| Melting Point | 220-224 °C (lit.) | [1] |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| pKa | 13.27 ± 0.20 (Predicted) | |

| LogP | 1.9 (Computed) | [2] |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the expected melting point (220-224°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent (e.g., Dimethylformamide).

Materials:

-

This compound

-

Dimethylformamide (DMF), analytical grade

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of DMF in a scintillation vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

For complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve of this compound in DMF should be prepared beforehand to quantify the concentration accurately.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in DMF at the specified temperature.

-

Spectroscopic Analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry)

Detailed protocols for acquiring spectroscopic data are crucial for structural confirmation and purity assessment. General procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Biological Activity and Signaling Pathways

Derivatives of 5-bromoindole (B119039) have demonstrated a broad range of biological activities, including anticancer and anti-inflammatory effects. Much of the research has focused on their ability to act as kinase inhibitors.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Several studies have highlighted that 5-bromoindole derivatives can function as potent inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[7][8] The inhibitory action of this compound derivatives on these pathways disrupts downstream signaling cascades, leading to reduced cancer cell growth and proliferation.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[9][10] Chronic inflammation is closely linked to cancer development and progression. Some indole (B1671886) derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9] This suggests a potential anti-inflammatory and chemopreventive role for compounds like this compound.

Experimental Workflows

The following workflows illustrate common experimental procedures in which this compound or its derivatives are utilized in a drug discovery context.

In Vitro Kinase Inhibitor Screening Workflow

This workflow outlines the process for evaluating the inhibitory activity of a compound like this compound against a specific protein kinase (e.g., EGFR or VEGFR-2).

Cell-Based Cytotoxicity Assay (MTT Assay) Workflow

This workflow describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.[4][11]

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, possessing physicochemical properties that make it an attractive starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives as kinase inhibitors, underscores its potential in oncology and inflammation research. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to further explore the therapeutic promise of this compound and its analogues.

References

- 1. This compound CAS#: 20870-78-4 [m.chemicalbook.com]

- 2. This compound | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-oxindole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-oxindole, a halogenated derivative of oxindole, which serves as a valuable scaffold in medicinal chemistry. This document details its fundamental molecular properties, experimental protocols for its synthesis, and its role in biological signaling pathways, making it a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₈H₆BrNO[1][2] |

| Molecular Weight | 212.04 g/mol [2] (also cited as 212.05 g/mol [3][4]) |

| IUPAC Name | 5-bromo-1,3-dihydroindol-2-one[2] |

| CAS Number | 20870-78-4[2][3][4] |

Biological Activity and Signaling Pathway Inhibition

Derivatives of this compound have demonstrated significant potential as inhibitors of key signaling pathways implicated in oncogenesis. Notably, these compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The inhibition of EGFR signaling can lead to the suppression of downstream pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Experimental Protocols

The synthesis of bromoindole derivatives is a critical step in the development of novel therapeutic agents. The following is a generalized protocol for the synthesis of 5-bromoindole, a closely related precursor to many active derivatives. This method involves the protection of the indole (B1671886) nitrogen, followed by bromination and deprotection.

Synthesis of 5-Bromoindole via a Sulfonate Intermediate

This protocol is adapted from established literature procedures.[7]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

Dissolve 50 g of indole in 100 mL of ethanol.

-

In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

-

Add the indole solution to the sodium bisulfite solution with stirring.

-

Stir the mixture overnight at room temperature.

-

Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

-

Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

-

Add 30 g of the sodium indoline-2-sulfonate from the previous step.

-

Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

Step 3: Synthesis of 5-Bromoindole

-

Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.

-

Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.

-

Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.

-

Neutralize the solution to a pH of 7 with a 40% NaOH solution, keeping the temperature below 30°C.

-

Stir the solution overnight at 50°C.

-

Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

-

The product, 5-bromoindole, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 20870-78-4 | AChemBlock [achemblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benchchem.com [benchchem.com]

Solubility of 5-Bromo-2-oxindole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-oxindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility is critical for applications in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details a standard experimental protocol for its determination, and presents relevant workflows and biological pathways.

Solubility Data

Qualitative Solubility of this compound

A summary of the qualitative solubility of this compound in an organic solvent is presented in Table 1.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1][2] |

Table 1: Qualitative Solubility of this compound.

Quantitative Solubility of Oxindole (B195798) (Parent Compound)

The following tables provide quantitative solubility data for oxindole in various organic solvents. This data can serve as a useful estimation for the solubility of this compound.

Table 2: Solubility of Oxindole in Common Organic Solvents. [3][4]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~10 |

| Dimethylformamide (DMF) | ~10 |

| Dimethyl Sulfoxide (DMSO) | ~3 |

Table 3: Molar Fraction Solubility of Oxindole in Various Solvents at Different Temperatures. [5][6]

| Temperature (K) | Acetonitrile | Dichloromethane | 1,4-Dioxane | Ethyl Acetate | Acetone | Toluene | Methanol | Ethanol | 2-Propanol | Tetrahydrofuran | 1-Butanol | 1-Propanol |

| 283.15 | 0.0175 | 0.0168 | 0.0781 | 0.0354 | 0.0462 | 0.0089 | 0.0193 | 0.0151 | 0.0118 | 0.0543 | 0.0092 | 0.0125 |

| 288.15 | 0.0201 | 0.0197 | 0.0892 | 0.0411 | 0.0541 | 0.0107 | 0.0224 | 0.0177 | 0.0139 | 0.0631 | 0.0109 | 0.0147 |

| 293.15 | 0.0231 | 0.0231 | 0.1019 | 0.0476 | 0.0632 | 0.0128 | 0.026 | 0.0207 | 0.0163 | 0.0732 | 0.0128 | 0.0172 |

| 298.15 | 0.0265 | 0.027 | 0.1163 | 0.0549 | 0.0737 | 0.0153 | 0.0301 | 0.0242 | 0.0191 | 0.0848 | 0.0151 | 0.0202 |

| 303.15 | 0.0304 | 0.0315 | 0.1326 | 0.0632 | 0.0858 | 0.0182 | 0.0348 | 0.0282 | 0.0224 | 0.098 | 0.0178 | 0.0237 |

| 308.15 | 0.0349 | 0.0368 | 0.1511 | 0.0726 | 0.0997 | 0.0216 | 0.0402 | 0.0329 | 0.0262 | 0.1132 | 0.0209 | 0.0278 |

| 313.15 | 0.04 | 0.0429 | 0.1719 | 0.0832 | 0.1158 | 0.0256 | 0.0463 | 0.0383 | 0.0307 | 0.1305 | 0.0245 | 0.0326 |

| 318.15 | 0.0458 | - | 0.1954 | 0.0952 | 0.1343 | 0.0303 | 0.0533 | 0.0445 | 0.0358 | 0.1503 | 0.0288 | 0.0382 |

| 323.15 | 0.0524 | - | 0.2218 | 0.1087 | 0.1556 | 0.0358 | 0.0612 | 0.0516 | 0.0417 | 0.1729 | 0.0337 | 0.0447 |

| 328.15 | 0.0599 | - | 0.2515 | 0.1241 | 0.1801 | 0.0422 | 0.0702 | 0.0598 | 0.0485 | 0.1986 | 0.0394 | 0.0522 |

| 333.15 | 0.0685 | - | 0.2848 | 0.1414 | - | 0.0496 | 0.0803 | 0.069 | 0.0563 | 0.2279 | 0.046 | 0.0609 |

| 338.15 | 0.0782 | - | 0.3223 | 0.1609 | - | 0.0582 | 0.0916 | 0.0795 | 0.0651 | 0.2612 | 0.0535 | 0.0708 |

| 343.15 | 0.0893 | - | 0.3644 | 0.1829 | - | 0.068 | 0.1044 | 0.0914 | 0.0752 | 0.2991 | 0.0621 | 0.0822 |

| 348.15 | 0.1019 | - | 0.4117 | 0.2076 | - | 0.0794 | 0.1187 | 0.1048 | 0.0866 | 0.3421 | 0.072 | 0.0953 |

| 353.15 | 0.1162 | - | 0.4647 | 0.2354 | - | 0.0925 | 0.1348 | 0.12 | 0.0996 | 0.3908 | 0.0832 | 0.1102 |

| 358.15 | 0.1326 | - | 0.5242 | 0.2666 | - | 0.1075 | 0.1528 | 0.137 | 0.1143 | 0.4459 | 0.0961 | 0.1272 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

2.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

2.2. Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to several vials. A visual excess of solid should be present.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

The experiment should be performed in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

-

Visualizations

Synthesis Workflow for 5-Bromoindole (B119039) Derivatives

5-Bromoindole is a crucial precursor for the synthesis of this compound and other derivatives. A common synthetic route involves the sulfonation of indole, followed by acetylation, bromination, and subsequent cyclization.

Caption: A generalized workflow for the synthesis of 5-bromoindole.

EGFR Signaling Pathway

5-Bromoindole derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8]

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 20870-78-4 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Oxindole | 59-48-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Bromo-2-oxindole melting point and appearance

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-oxindole

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting point and appearance of this compound, a key intermediate in organic synthesis and pharmaceutical research.

Physical and Chemical Properties

This compound, with the chemical formula C₈H₆BrNO, is a heterocyclic compound that serves as a versatile building block in the synthesis of various bioactive molecules.[1][2] Its utility in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders and cancer, underscores the importance of its precise characterization.[2]

Data Presentation: Quantitative Properties

The physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 220-224 °C (lit.) | [3][4] |

| Appearance | Powder, Crystals, or Granules | [4] |

| Color | Yellow to orange to gold or White to off-white | [2][3] |

| Molecular Weight | 212.04 g/mol | [1] |

| Solubility | Soluble in Dimethylformamide | [3][4] |

Experimental Protocols

Standard laboratory procedures are employed to determine the physical properties of chemical compounds like this compound. The following are generalized methodologies for ascertaining the melting point and appearance.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is reported as the melting point.

Appearance and Color Observation

-

Sample Preparation: A small amount of this compound is placed on a clean, white watch glass or in a clear sample vial.

-

Illumination: The sample is observed under a consistent and neutral light source (e.g., daylight or a full-spectrum lamp) to ensure accurate color perception.

-

Observation: The physical form (e.g., powder, crystalline, granular) and the color of the sample are carefully observed and recorded against a white background.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a chemical intermediate such as this compound, from synthesis to physical property determination.

References

Spectroscopic Profile of 5-Bromo-2-oxindole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-oxindole (CAS No: 20870-78-4), a key heterocyclic compound. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended for researchers, scientists, and professionals in drug development. This document details experimental protocols and presents quantitative data in a structured format to facilitate its use in synthesis, structural elucidation, and quality control.

Core Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections summarize the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | ~10.5 | Broad Singlet (br s) |

| H-4 | ~7.4 | Doublet (d) |

| H-6 | ~7.2 | Doublet of Doublets (dd) |

| H-7 | ~6.8 | Doublet (d) |

| H-3 (CH₂) | ~3.6 | Singlet (s) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~175 |

| C-7a | ~142 |

| C-5 | ~128 |

| C-3a | ~127 |

| C-4 | ~125 |

| C-6 | ~114 |

| C-7 | ~111 |

| C-3 (CH₂) | ~36 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by the presence of a lactam (cyclic amide) and a bromo-substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200 | N-H Stretch | Amide (Lactam) |

| ~1710 | C=O Stretch | Amide (Lactam) |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring |

| ~1100 | C-N Stretch | Amide (Lactam) |

| ~810 | C-H Bending (out-of-plane) | Aromatic Ring |

| ~600 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides evidence of its elemental composition through isotopic patterns. The presence of a single bromine atom results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| [M]⁺ (m/z) | 211 (corresponding to ⁷⁹Br)[1] |

| [M+2]⁺ (m/z) | 213 (corresponding to ⁸¹Br)[1] |

| Base Peak (m/z) | 211 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of spectroscopic data. The following are standard protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

-

¹H NMR Data Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-5 seconds.

-

-

¹³C NMR Data Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

-

Data Processing : A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI Mode) :

-

Ionization Energy : Typically 70 eV.

-

Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine. The fragmentation pattern can provide additional structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

The Multifaceted Biological Activities of 5-Bromo-2-oxindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole (B195798) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic introduction of a bromine atom at the 5-position of the 2-oxindole ring profoundly influences the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further synthetic modifications. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromo-2-oxindole derivatives, offering valuable insights for researchers and professionals in drug development. This document summarizes key findings on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways essential for tumor growth, proliferation, and survival.

Inhibition of Protein Kinases

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many cancers.[1]

-

Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these receptors disrupts downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2] Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple RTKs, highlighting the therapeutic potential of this scaffold.[4][5]

-

Bruton's Tyrosine Kinase (BTK): Novel 5-substituted oxindole derivatives have been designed as potent and selective inhibitors of BTK, a key component of the B-cell receptor signaling pathway. These compounds have shown selective cytotoxicity against BTK-expressing B-cell lymphoma cells.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound and related derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5-Bromo-7-azaindolin-2-one derivative (23c ) | A549 (Lung) | 3.103 | Sunitinib | 29.257 |

| 5-Bromo-7-azaindolin-2-one derivative (23d ) | Skov-3 (Ovarian) | 3.721 | Sunitinib | 31.894 |

| 5-Bromo-7-azaindolin-2-one derivative (23p ) | HepG2 (Liver) | 2.357 | Sunitinib | 31.594 |

| 5-Bromo-7-azaindolin-2-one derivative (23p ) | A549 (Lung) | 2.874 | Sunitinib | 32.481 |

| 5-Bromo-7-azaindolin-2-one derivative (23p ) | Skov-3 (Ovarian) | 3.012 | Sunitinib | 25.413 |

| 5-Bromo indole-aryl keto hydrazide-hydrazone (6a ) | HL-60 (Leukemia) | 3.913 | Cisplatin | 27 |

| 5-Bromo indole-aryl keto hydrazide-hydrazone (6h ) | A549 (Lung) | 4.838 | Cisplatin | 36 |

| Oxindole-benzothiazole hybrid (9f , 5-bromo) | NCI-60 Panel | Mean GI% = 43.78 | - | - |

Data sourced from references[5],[7], and[8].

Signaling Pathway: EGFR/VEGFR Inhibition

The diagram below illustrates the simplified signaling pathway of EGFR and VEGFR-2 and their inhibition by this compound derivatives, leading to the downstream effects of decreased cell proliferation and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity

Derivatives of this compound (and the closely related 5-bromoisatin) have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The presence of the bromine atom at the 5th position of the isatin (B1672199) ring has been shown to enhance antimicrobial potency.[9]

Antibacterial Activity

5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[11] Some of these compounds exhibited higher potency than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa.[11] Similarly, isatin-thiazole derivatives containing a 5-bromo substituent have shown potent activity against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA).[12]

Antifungal Activity

Several synthesized 5-bromoisatin (B120047) derivatives have been evaluated for their in vitro antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[9][10] Certain isatin-decorated thiazole (B1198619) derivatives were found to have antifungal activities against C. albicans equivalent to the reference drug Nystatin.[12]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 5-bromo-substituted derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| 5-Bromoindole-2-carboxamide (7a-c ) | E. coli | 0.35 - 1.25 | Ciprofloxacin | 0.625 |

| 5-Bromoindole-2-carboxamide (7a-c ) | P. aeruginosa | 0.35 - 1.25 | Ciprofloxacin | 0.625 |

| 5-Bromoisatin-pyrimidine derivative (2a ) | S. aureus | 62.5 | Ciprofloxacin | 50 |

| 5-Bromoisatin-pyrimidine derivative (2a ) | B. subtilis | 125 | Ciprofloxacin | 50 |

| 5-Bromoisatin-pyrimidine derivative (2a ) | E. coli | 125 | Ciprofloxacin | 50 |

| 5-Bromoisatin-pyrimidine derivative (2a ) | C. albicans | 125 | Fluconazole | 100 |

| 5-Bromoisatin-pyrimidine derivative (2a ) | A. niger | 250 | Fluconazole | 100 |

Data sourced from references[11] and[10].

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound derivatives have been investigated for a range of other therapeutic applications.

-

Antiviral Activity: The indole (B1671886) nucleus is a key pharmacophore in antiviral drug development.[13] A derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus in vitro with an IC50 of 1.84 µM.[14]

-

Anti-inflammatory Activity: Spiro thiochromene–oxindole derivatives synthesized from 5-bromo isatin have shown potent in vitro anti-inflammatory activity by inhibiting heat-induced protein denaturation, with some compounds showing IC50 values as low as 127.48 µg/mL.[15][16] The mechanism is suggested to involve the inhibition of cyclooxygenase-2 (COX-2).[16]

-

Neuroprotective Activity: Indole-based compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[17] They can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission.[18] While specific data on 5-bromo-2-oxindoles is emerging, the general class of indole derivatives shows promise in mitigating oxidative stress and disaggregating amyloid-β plaques.[13]

-

Antitubercular Activity: Oxindole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting excellent potency (MIC: 0.78 μg/ml).[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and proliferation.[13]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a CO2 incubator.[20]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically prepared as a stock solution in DMSO and serially diluted in growth medium) for a specified period (e.g., 48 or 72 hours).[2][13]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.[20]

-

Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the purple formazan crystals.[20]

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[2] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][20]

Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) within a 96-well microtiter plate.[10][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) from a fresh culture. Adjust the suspension to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[20]

-

Controls: Include a positive control (wells with medium and inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is used as a reference control.[10]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-37°C for 48-72 hours for fungi).[10]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics.[21] The bromine atom at the 5-position not only often enhances the therapeutic potential but also serves as a crucial synthetic handle for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Further research into the mechanisms of action and in vivo efficacy of these compounds will be crucial for optimizing their design and translating their promise into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. ajpp.in [ajpp.in]

- 11. researchgate.net [researchgate.net]

- 12. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-oxindole: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an oxindole (B195798) core with a bromine atom at the 5-position, provides a unique combination of reactivity and biological relevance. The oxindole scaffold is a "privileged structure," found in numerous natural products and FDA-approved drugs, known for a wide range of biological activities.[1][2] The bromine atom serves as a convenient and highly reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][4]

This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound as a key intermediate in the development of bioactive molecules, particularly kinase inhibitors for cancer therapy.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | References |

| Molecular Formula | C₈H₆BrNO | [5][8][9][10] |

| Molar Mass | 212.04 g/mol | [8][9][10] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 220-224 °C | [8][9] |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) | [8][9] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in Dimethylformamide (DMF) | [8][9] |

| CAS Number | 20870-78-4 | [5][9] |

Synthesis of this compound

5-Bromoindole (B119039) is a common precursor for the synthesis of this compound. A widely used method involves the direct bromination of an N-protected indoline (B122111) intermediate, followed by deprotection and oxidation.

Experimental Protocol: Synthesis via N-Acetylindoline

This protocol outlines a multi-step synthesis starting from indole (B1671886).[11][12]

Step 1: Synthesis of Indoline

-

In a high-pressure reactor, combine indole (1.0 equiv), 10% Palladium on carbon (12% w/w), and toluene.

-

After purging with nitrogen and then hydrogen, pressurize the reactor with hydrogen (e.g., 2.20 MPa) and heat to 100 °C.

-

Monitor the reaction until completion.

-

Cool the mixture, filter to remove the catalyst, and concentrate the filtrate.

-

Purify the crude indoline by vacuum distillation.[11]

Step 2: Synthesis of N-Acetylindoline

-

To a reaction vessel containing indoline (1.0 equiv) and anhydrous potassium carbonate (1.4 equiv) in 1,2-dichloroethane (B1671644), cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.2 equiv) and allow the reaction to proceed.

-

After completion, recover the solvent to obtain the N-acetylindoline product.[11]

Step 3: Synthesis of N-Acetyl-5-bromoindoline

-

Dissolve N-acetylindoline (1.0 equiv) in 1,2-dichloroethane and cool the solution to 0-5 °C.

-

Slowly add bromine (1.2 equiv) while maintaining the low temperature.

-

Upon reaction completion, neutralize the mixture (e.g., with a saturated sodium bicarbonate solution) and perform an aqueous work-up to isolate the crude product.[11]

Step 4: Hydrolysis to 5-Bromoindoline

-

Combine N-acetyl-5-bromoindoline (1.0 equiv) with concentrated hydrochloric acid and methanol.

-

Heat the reaction mixture (e.g., to 70 °C) to effect hydrolysis.

-

After completion, neutralize the solution with a base (e.g., 30% NaOH) and extract the product with an organic solvent like dichloromethane (B109758) to yield 5-bromoindoline.[11]

Step 5: Oxidation to this compound This final oxidation step is a common transformation for converting indolines to oxindoles, though specific literature protocols for the 5-bromo derivative can vary. A general approach involves controlled oxidation.

Reactivity and Key Transformations

The bromine atom at the C5 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids.[4][13] This reaction is crucial for introducing diverse aromatic substituents to the oxindole core, significantly impacting the biological activity of the resulting molecules.[4]

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiib [label="Ar-Pd(II)L₂-Br", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiir [label="Ar-Pd(II)L₂-R", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> pdiib; pdiib -> transmetal [label="R-B(OH)₂\n(Base)"]; transmetal -> pdiir; pdiir -> reductive [label="Ar-R"]; reductive -> pd0; } DOT

Typical Suzuki-Miyaura Reaction Conditions

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [14] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | High | 5-Bromoindole | [4] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | 100 (MW) | 0.5-0.7 | Good-Excellent | 5-bromo-spiro[indole-piperidine] | [15] |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [4][16]

-

Setup: To a reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(OAc)₂, 0.005 equiv.) and a suitable ligand (e.g., SPhos, 0.005 equiv.) in a degassed solvent mixture (e.g., water:acetonitrile).

-

Reaction: Add the catalyst solution to the reaction vial. Seal the vial and stir the mixture at the target temperature (e.g., 37-80 °C) for the required time.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[17] It is an indispensable tool for synthesizing arylamines from aryl halides like this compound, enabling the introduction of various primary and secondary amines into the core structure.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiib [label="Ar-Pd(II)L₂-Br", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amide_formation [label="Amide\nFormation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiinr2 [label="Ar-Pd(II)L₂-NR₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> pdiib; pdiib -> amide_formation [label="HNR₂\n(Base)"]; amide_formation -> pdiinr2; pdiinr2 -> reductive [label="Ar-NR₂"]; reductive -> pd0; } DOT

Experimental Protocol: General Buchwald-Hartwig Amination [17]

-

Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner (1.2-2.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, quench, and perform a standard aqueous work-up.

-

Purification: Purify the crude product by column chromatography.

Heck Reaction